molecular formula C10H13Br B13290247 1-(Bromomethyl)-3-propylbenzene

1-(Bromomethyl)-3-propylbenzene

Cat. No.: B13290247
M. Wt: 213.11 g/mol
InChI Key: GOUONKGLXNGVEQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-propylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and a propyl group (-C3H7) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-propylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-propylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-propylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the reaction temperature ranging from room temperature to reflux conditions.

    Oxidation: Conducted in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products:

    Nucleophilic Substitution: Yields various substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Results in the formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-propylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-propylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the propyl group, making it less hydrophobic.

    1-Bromo-3-methylbenzene: Contains a methyl group instead of a propyl group, resulting in different reactivity and physical properties.

    3-Bromopropylbenzene: The bromine is attached to the propyl chain rather than the benzene ring, leading to different chemical behavior.

Uniqueness: 1-(Bromomethyl)-3-propylbenzene is unique due to the combination of the bromomethyl and propyl groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(bromomethyl)-3-propylbenzene

InChI

InChI=1S/C10H13Br/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3

InChI Key

GOUONKGLXNGVEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CBr

Origin of Product

United States

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